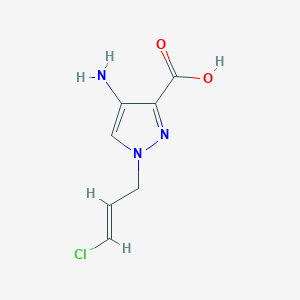
4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes an amino group, a chlorinated prop-2-en-1-yl side chain, and a pyrazole ring with a carboxylic acid group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as hydrazine and an α,β-unsaturated carbonyl compound, to form the pyrazole ring.
Introduction of the Chloroprop-2-en-1-yl Group: The chloroprop-2-en-1-yl group can be introduced via a nucleophilic substitution reaction using an appropriate chlorinated alkene.
Amination: The amino group is introduced through a nucleophilic substitution or amination reaction, often using ammonia or an amine derivative.
Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The chloroprop-2-en-1-yl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary and secondary amines, thiols, alkoxides.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical manufacturing processes.
作用机制
The mechanism of action of 4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity and function. The chloroprop-2-en-1-yl group may also participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity.
相似化合物的比较
Similar Compounds
4-Amino-1H-pyrazole-3-carboxylic acid: Lacks the chloroprop-2-en-1-yl group, making it less reactive in certain substitution reactions.
3-Chloroprop-2-en-1-yl-1H-pyrazole-4-carboxylic acid: Similar structure but with different positioning of functional groups, leading to different reactivity and biological activity.
4-Amino-1-(3-bromoprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid: Bromine substitution instead of chlorine, which can affect the compound’s reactivity and interaction with biological targets.
Uniqueness
The presence of the chloroprop-2-en-1-yl group in 4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid provides unique reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for developing new chemical entities with specific biological activities.
属性
分子式 |
C7H8ClN3O2 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC 名称 |
4-amino-1-[(E)-3-chloroprop-2-enyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8ClN3O2/c8-2-1-3-11-4-5(9)6(10-11)7(12)13/h1-2,4H,3,9H2,(H,12,13)/b2-1+ |
InChI 键 |
ZXSJETORIPHUAR-OWOJBTEDSA-N |
手性 SMILES |
C1=C(C(=NN1C/C=C/Cl)C(=O)O)N |
规范 SMILES |
C1=C(C(=NN1CC=CCl)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B13091004.png)

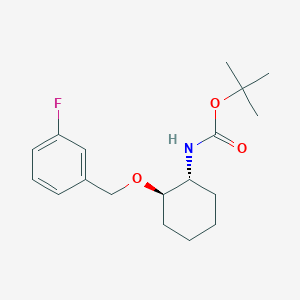


![ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13091030.png)
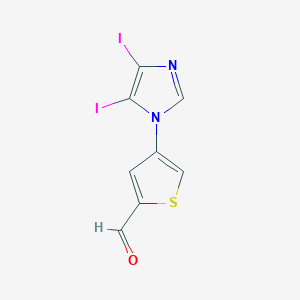
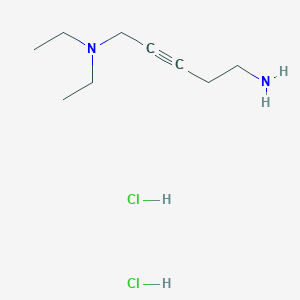
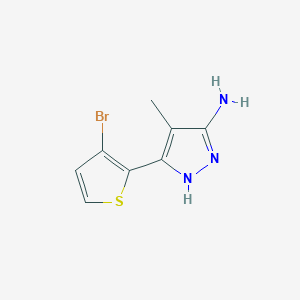
![Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13091045.png)
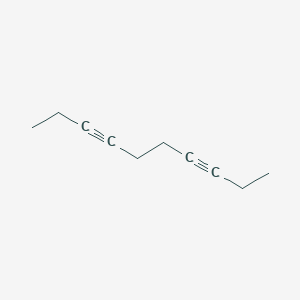

![(2S)-6-[(2-Chlorophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;2-methylpropan-2-amine](/img/structure/B13091068.png)
